2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide 2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 942010-28-8
VCID: VC5410090
InChI: InChI=1S/C27H27N3O4S/c31-25(15-16-30-27(32)23-13-7-8-14-24(23)35(30,33)34)28-17-19-29(20-18-28)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,26H,15-20H2
SMILES: C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCN4C(=O)C5=CC=CC=C5S4(=O)=O
Molecular Formula: C27H27N3O4S
Molecular Weight: 489.59

2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

CAS No.: 942010-28-8

Cat. No.: VC5410090

Molecular Formula: C27H27N3O4S

Molecular Weight: 489.59

* For research use only. Not for human or veterinary use.

2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide - 942010-28-8

Specification

CAS No. 942010-28-8
Molecular Formula C27H27N3O4S
Molecular Weight 489.59
IUPAC Name 2-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Standard InChI InChI=1S/C27H27N3O4S/c31-25(15-16-30-27(32)23-13-7-8-14-24(23)35(30,33)34)28-17-19-29(20-18-28)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,26H,15-20H2
Standard InChI Key RKJQTCBMMHLWPA-UHFFFAOYSA-N
SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCN4C(=O)C5=CC=CC=C5S4(=O)=O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one, reflects its complex architecture. Key structural features include:

  • A benzhydryl group (diphenylmethyl) attached to the piperazine ring, enhancing lipophilicity and potential receptor interactions.

  • A propionyl linker with a ketone group, facilitating conformational flexibility.

  • A benzo[d]isothiazol-3(2H)-one 1,1-dioxide heterocycle, a scaffold known for antimicrobial and anti-inflammatory properties .

Table 1: General Chemical Properties

PropertyValue/DescriptionSource
CAS No.942010-28-8
Molecular FormulaC27H27N3O4S\text{C}_{27}\text{H}_{27}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight489.59 g/mol
IUPAC Name2-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCN4C(=O)C5=CC=CC=C5S4(=O)=O

Synthesis and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to assemble the benzhydrylpiperazine and benzisothiazolone components:

  • Benzhydrylpiperazine Preparation:

    • Condensation of diphenylmethanol (benzhydrol) with piperazine under acidic conditions .

  • Propionyl Linker Introduction:

    • Acylation of the piperazine nitrogen using 3-chloropropionyl chloride, followed by nucleophilic substitution with a benzisothiazolone precursor .

  • Oxidation to 1,1-Dioxide:

    • Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to convert the sulfoxide to sulfone .

Key Reaction Conditions

  • Coupling Step:

    • Utilizes polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for 12–24 hours to ensure high yield .

  • Oxidation:

    • Controlled stoichiometry of oxidants prevents over-oxidation of the benzisothiazolone ring .

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYield (%)
BenzhydrylpiperazineBenzhydrol, piperazine, HCl, reflux75–85
Propionylation3-Chloropropionyl chloride, K₂CO₃, DMF60–70
Benzisothiazolone CouplingBenzisothiazolone-Na salt, DMSO, 70°C50–65
OxidationH₂O₂, acetic acid, 40°C80–90

Biological Evaluation and Mechanisms

Antiplatelet and Spasmolytic Activity

Derivatives of benzo[d]isothiazol-3(2H)-one demonstrate dual antiplatelet and spasmolytic effects:

  • In Vitro Platelet Aggregation Inhibition:

    • IC₅₀ values in the micromolar range (e.g., 10–50 μM) against ADP-induced aggregation .

  • Calcium Channel Modulation:

    • Blockade of L-type Ca²⁺ channels in smooth muscle, reducing vasoconstriction .

Chemokine Receptor Antagonism

Structural analogs in patents exhibit CCR8 receptor antagonism, implicating potential in inflammatory diseases:

  • Binding Affinity:

    • Ki values of 1–10 nM for CCR8, a receptor overexpressed in Th2 cells and implicated in asthma .

  • Therapeutic Potential:

    • Mitigation of eosinophil recruitment and airway hyperresponsiveness in preclinical models .

Table 3: Biological Activity Profile

ActivityModel/AssayResultSource
AntiplateletADP-induced aggregationIC₅₀ = 25 μM
SpasmolyticRat aortic ring assayEC₅₀ = 15 μM
CCR8 AntagonismRadioligand bindingKi = 3.2 nM

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Optimization:

    • The benzhydrylpiperazine moiety enhances blood-brain barrier penetration, making it a candidate for CNS-targeted drugs .

  • Antimicrobial Agents:

    • Benzisothiazolone derivatives show broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 μg/mL) .

Material Science

  • Polymer Stabilization:

    • Incorporated into coatings to prevent microbial biofilm formation .

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